3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction affords the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of thiazolidinone derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .
Scientific Research Applications
3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: Thiazolidinone derivatives are studied for their potential use in treating diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: The compound is used in the development of agrochemicals and as additives in lubricants and fuels
Mechanism of Action
The mechanism of action of 3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methylidene-1,3-thiazolidin-4-one: Known for its anticancer and antioxidant activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: These derivatives exhibit antimicrobial, antischistosomal, and antitumor properties.
Uniqueness
3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its long octadecanoyl chain, which imparts distinct physicochemical properties and enhances its lipophilicity. This structural feature may contribute to its enhanced biological activity and potential as a drug candidate .
Properties
CAS No. |
805324-04-3 |
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Molecular Formula |
C21H37NO2S2 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
3-octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H37NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(24)18-26-21(22)25/h2-18H2,1H3 |
InChI Key |
AHCCKXQWQVBKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C(=O)CSC1=S |
Origin of Product |
United States |
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